(2-(2-Methoxyethoxy)pyridin-3-yl)methanol
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Overview
Description
(2-(2-Methoxyethoxy)pyridin-3-yl)methanol: is an organic compound with the molecular formula C₉H₁₃NO₃ It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C₅H₅N
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-(2-Methoxyethoxy)pyridin-3-yl)methanol typically involves the reaction of 3-pyridinemethanol with 2-methoxyethanol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. The industrial production process is designed to ensure consistent quality and compliance with safety and regulatory standards.
Chemical Reactions Analysis
Types of Reactions: (2-(2-Methoxyethoxy)pyridin-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The methoxyethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, (2-(2-Methoxyethoxy)pyridin-3-yl)methanol is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound can be used as a probe to study the interactions of pyridine derivatives with biological macromolecules. It may also serve as a precursor for the synthesis of biologically active compounds.
Medicine: In the field of medicine, this compound has potential applications in drug discovery and development. Its derivatives may exhibit pharmacological activities, making it a valuable compound for medicinal chemistry research.
Industry: Industrially, this compound can be used in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its unique properties make it suitable for various applications, including as an intermediate in chemical synthesis.
Mechanism of Action
The mechanism of action of (2-(2-Methoxyethoxy)pyridin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The methoxyethoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The pyridine ring can interact with enzymes, receptors, and other biomolecules, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
(2-(2-Methoxyethoxy)pyridin-3-yl)methylamine: This compound is similar in structure but contains an amine group instead of a hydroxyl group.
(6-(2-Methoxyethoxy)pyridin-3-yl)methanol: This compound has a similar structure but with the methoxyethoxy group attached at a different position on the pyridine ring.
Uniqueness: (2-(2-Methoxyethoxy)pyridin-3-yl)methanol is unique due to the specific positioning of the methoxyethoxy group on the pyridine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Properties
IUPAC Name |
[2-(2-methoxyethoxy)pyridin-3-yl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3/c1-12-5-6-13-9-8(7-11)3-2-4-10-9/h2-4,11H,5-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWPHBTTXAYYTHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=CC=N1)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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